

# Disodium Succinate-d4: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disodium succinate-d4

Cat. No.: B12397417

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This technical guide provides an in-depth overview of **disodium succinate-d4**, a deuterated analog of disodium succinate, for researchers, scientists, and drug development professionals. This document details its molecular properties, its application as an internal standard in quantitative mass spectrometry, and the significant signaling pathways in which succinate plays a crucial role.

## Core Quantitative Data

For ease of comparison, the fundamental quantitative data for **disodium succinate-d4** and its non-deuterated counterpart are summarized in the table below.

Property	Disodium Succinate-d4	Disodium Succinate (Anhydrous)
Molecular Formula	C4D4H2Na2O4	C4H4Na2O4
Molecular Weight	166.08 g/mol	~162.05 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number (Labeled)	203633-14-1	Not Applicable
CAS Number (Unlabeled)	Not Applicable	150-90-3 <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocol: Quantification of Succinate using Disodium Succinate-d4 as an Internal

## Standard by LC-MS/MS

This section outlines a detailed methodology for the accurate quantification of succinate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **disodium succinate-d4** as an internal standard. This method is adapted from established protocols for the analysis of succinic acid.<sup>[5]</sup>

### 1. Sample Preparation and Solid Phase Extraction (SPE)

- Internal Standard Spiking: To each 200 µL of the biological sample (e.g., serum, cell culture supernatant), add a known concentration of **disodium succinate-d4** solution.
- Solid Phase Extraction:
  - Cartridge: Use a weak anion exchange SPE cartridge (e.g., Phenomenex Strata™ XL-A, 200 mg/3 mL).
  - Conditioning: Condition the cartridge sequentially with methanol and then water.
  - Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
  - Washing: Wash the cartridge to remove interfering matrix components. A typical wash solution would be a mild organic solvent or a buffered aqueous solution.
  - Elution: Elute the retained succinate and the internal standard using an appropriate acidic solvent (e.g., a solution of formic acid in an organic solvent).

### 2. Liquid Chromatography (LC)

- Column: A C18 reverse-phase column is suitable for the separation of succinate.
- Mobile Phase A: An aqueous solution with a small percentage of an acidifier, such as 0.1% formic acid in water.
- Mobile Phase B: An organic solvent, such as acetonitrile or methanol, with 0.1% formic acid.
- Gradient Elution: Employ a gradient elution program starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

- Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.
- Injection Volume: Inject a small volume of the eluate from the SPE step (e.g., 5-10  $\mu$ L).

### 3. Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both succinate and succinate-d4.
  - Succinate: The precursor ion ( $[M-H]^-$ ) is m/z 117, and a common product ion is m/z 73.
  - Succinate-d4: The precursor ion ( $[M-H]^-$ ) is m/z 121, and the corresponding product ion is m/z 76.
- Optimization: Optimize MS parameters such as collision energy and declustering potential to achieve maximum signal intensity for each transition.

### 4. Quantification

- Construct a calibration curve by plotting the ratio of the peak area of succinate to the peak area of the **disodium succinate-d4** internal standard against the concentration of the succinate standards.
- Determine the concentration of succinate in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Signaling Pathways Involving Succinate

Succinate is not merely a metabolic intermediate but also a critical signaling molecule involved in various physiological and pathological processes.

## Krebs Cycle (Tricarboxylic Acid Cycle)

Succinate is a key intermediate in the Krebs cycle, a central metabolic pathway for the production of energy in the form of ATP.<sup>[6][7][8][9][10]</sup> In the mitochondrial matrix, succinate is

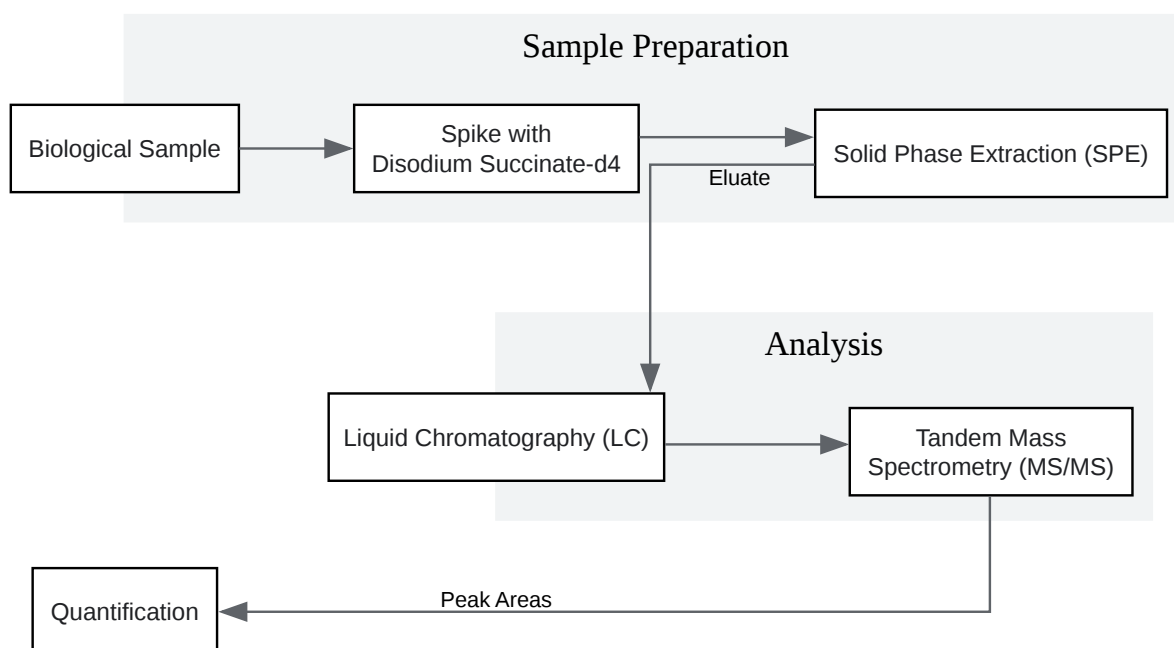
formed from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[6][7][8][9]

## Hypoxia and Inflammation Signaling

Under hypoxic (low oxygen) conditions or during inflammation, succinate can accumulate and be released into the cytoplasm and the extracellular space.[11] This accumulation has profound signaling consequences:

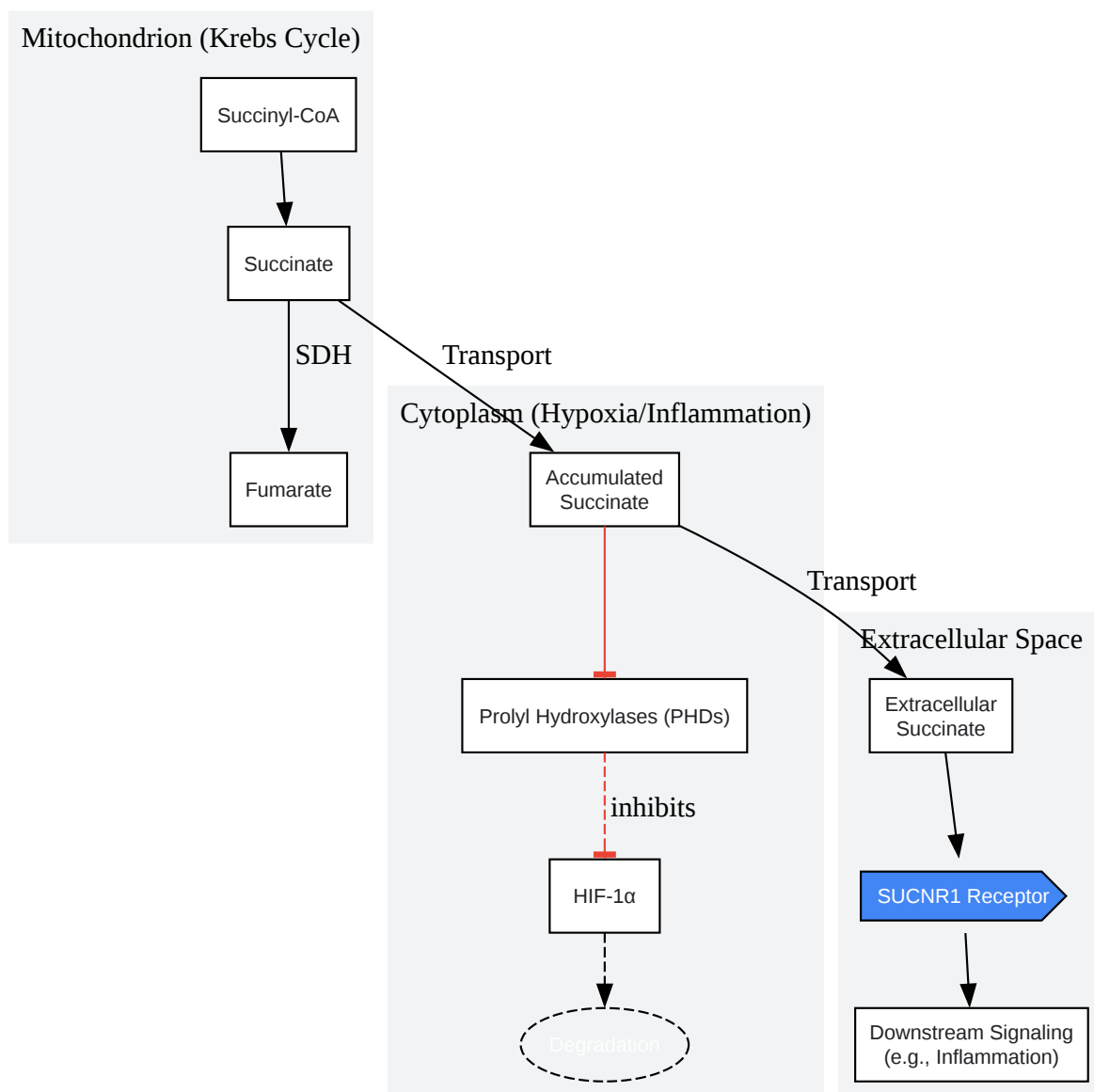
- **HIF-1 $\alpha$  Stabilization:** In the cytoplasm, elevated succinate levels inhibit prolyl hydroxylases (PHDs).[11] This inhibition prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ), a key transcription factor that orchestrates the cellular response to hypoxia.[12][13][14]
- **SUCNR1 Activation:** Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[1][3] Activation of SUCNR1 on various cell types, including immune cells, can trigger downstream signaling cascades that modulate inflammation and other cellular responses.[11]

## Visualizations



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Caption: Experimental workflow for succinate quantification.

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Caption: Key signaling pathways involving succinate.

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